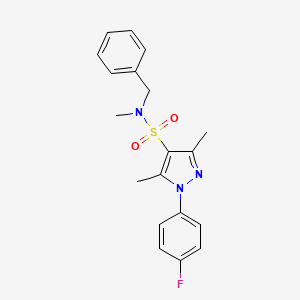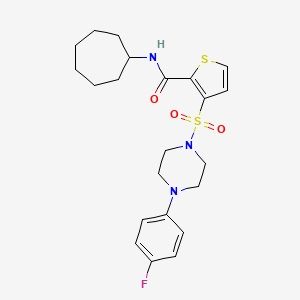
N-benzyl-1-(4-fluorophenyl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-1-(4-fluorophenyl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a benzyl group, a fluorophenyl group, and a pyrazole ring, making it a subject of interest in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(4-fluorophenyl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Benzylation and Fluorination: The final steps involve the introduction of the benzyl and fluorophenyl groups. This can be done through nucleophilic substitution reactions using benzyl halides and fluorobenzenes under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-benzyl-1-(4-fluorophenyl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Pharmacology: The compound is used in the development of new therapeutic agents, including anti-inflammatory and anticancer drugs.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-benzyl-1-(4-fluorophenyl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-1-(4-fluorophenyl)-N-methyl-1H-pyrazole-4-sulfonamide
- N-benzyl-1-(4-chlorophenyl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- N-benzyl-1-(4-fluorophenyl)-N,3,5-trimethyl-1H-pyrazole-3-sulfonamide
Uniqueness
N-benzyl-1-(4-fluorophenyl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its fluorophenyl group enhances its binding affinity to certain biological targets, while the sulfonamide group contributes to its solubility and stability.
Properties
Molecular Formula |
C19H20FN3O2S |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-benzyl-1-(4-fluorophenyl)-N,3,5-trimethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C19H20FN3O2S/c1-14-19(15(2)23(21-14)18-11-9-17(20)10-12-18)26(24,25)22(3)13-16-7-5-4-6-8-16/h4-12H,13H2,1-3H3 |
InChI Key |
ZAVQCBKBQDAYKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)F)C)S(=O)(=O)N(C)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-Dimethyl-3-(4-methylphenyl)-9-[(4-methylphenyl)methyl]-5,7,9-trihydro-1,2, 4-triazolo[3,4-i]purine-6,8-dione](/img/structure/B11269302.png)

![2-[9-(4-butoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B11269310.png)

![4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B11269319.png)
![N-(4-bromophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B11269321.png)
![1-(Diphenylmethyl)-4-[3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine](/img/structure/B11269324.png)

![2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B11269333.png)
![N-(4-ethoxyphenyl)-9-(4-hydroxyphenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11269339.png)
![1-(3,4-Dimethoxyphenyl)-4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B11269353.png)
![7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-pentylquinazoline-2,4(1H,3H)-dione](/img/structure/B11269356.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(morpholin-4-yl)quinolin-4(1H)-one](/img/structure/B11269365.png)
![4-[(2-Methylbenzyl)sulfanyl]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B11269377.png)
